2-Methyl-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical transformations.
Mechanism of Action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Biochemical Pathways
, boronic acids are known to participate in various biochemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their lipophilicity and water solubility .
Result of Action
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The interaction between this compound and palladium catalysts is crucial for the transmetalation step in the Suzuki-Miyaura reaction, where the boronic acid transfers its aryl group to the palladium complex .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain enzymes and proteins involved in cell signaling, leading to changes in gene expression and metabolic pathways. For example, this compound has been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound can inhibit the activity of proteasomes, which are responsible for degrading misfolded or damaged proteins. This inhibition can result in the accumulation of proteins within the cell, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under inert conditions but can degrade over time when exposed to air or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to tissues and organs. Studies have identified threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide, trimethyl borate, water.
Solvents: Diethyl ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C, to ensure the stability of the Grignard reagent.
Procedure: The Grignard reagent is prepared by reacting 2-Methyl-4-(trifluoromethyl)bromobenzene with magnesium in anhydrous ether. This reagent is then added to a solution of trimethyl borate in ether at low temperature. The mixture is allowed to warm to room temperature, followed by hydrolysis with water to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted aromatic rings.
Oxidation: Phenols or quinones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Trifluoromethylphenylboronic acid: Lacks the methyl group, which can influence its reactivity and selectivity in chemical reactions.
2-Trifluoromethylphenylboronic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different chemical behavior and applications.
The unique combination of the methyl and trifluoromethyl groups in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHFBIGOATLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659372 | |
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-45-6 | |
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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